5-Chloro-1H-pyrazole-4-carboxylic acid
CAS No.: 134589-59-6
Cat. No.: VC21303471
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134589-59-6 |
---|---|
Molecular Formula | C4H3ClN2O2 |
Molecular Weight | 146.53 g/mol |
IUPAC Name | 5-chloro-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) |
Standard InChI Key | AOFKZNFCUHQSLA-UHFFFAOYSA-N |
SMILES | C1=NNC(=C1C(=O)O)Cl |
Canonical SMILES | C1=NNC(=C1C(=O)O)Cl |
Introduction
Chemical Identity and Structure
Basic Information
5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3ClN2O2 . It contains a five-membered pyrazole ring with two adjacent nitrogen atoms, a chlorine atom at the 5-position, and a carboxylic acid functional group at the 4-position. The compound is registered under various identification systems in chemical databases.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physical properties of 5-Chloro-1H-pyrazole-4-carboxylic acid:
Structural Features
The compound possesses several notable structural features that contribute to its chemical behavior:
-
The pyrazole ring provides aromaticity and a heterocyclic scaffold
-
The chlorine substituent at position 5 affects electronic distribution
-
The carboxylic acid group at position 4 offers a site for further functionalization
-
The N-H group in the pyrazole ring can participate in hydrogen bonding
These structural attributes contribute to the compound's potential utility in medicinal chemistry and as a synthetic building block for more complex molecules.
Synthesis Methods
Analogous Synthesis Methods
The synthesis of the related compound 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid provides valuable information about potential synthetic pathways. This derivative is synthesized through a diazotization reaction followed by chlorination:
-
The amino precursor (methyl 5-amino-1-methylpyrazole-4-carboxylate) is dissolved in a mixture of concentrated hydrochloric acid, acetic acid, and phosphoric acid
-
Sodium nitrite solution is added dropwise at -5°C to -7°C to form the diazonium salt
-
The diazonium salt solution is then added to acetic acid containing cuprous chloride and saturated with sulfurous acid gas
-
The reaction mixture is extracted with ether, washed, and purified to yield the chlorinated product
This method achieved a yield of 82.3% for the methylated derivative, suggesting it could be adapted for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid with appropriate modifications to account for the unsubstituted nitrogen.
Derivatives and Related Compounds
Common Derivatives
Several derivatives of 5-Chloro-1H-pyrazole-4-carboxylic acid have been documented, primarily differing in substitutions at the N-1 position or modifications to the carboxylic acid group. Notable derivatives include:
Structure-Activity Relationships
Research Findings and Future Directions
Current Research Status
Research on 5-Chloro-1H-pyrazole-4-carboxylic acid and its derivatives is ongoing, with particular focus on:
-
Exploring the compound's potential biological activities
-
Developing more efficient synthetic routes
-
Investigating structure-activity relationships to guide the design of more potent derivatives
-
Identifying novel applications beyond traditional pharmaceutical and agricultural uses
Future Research Directions
Future research on 5-Chloro-1H-pyrazole-4-carboxylic acid could be directed toward:
-
Comprehensive evaluation of its biological activities against various targets
-
Development of more efficient and environmentally friendly synthetic methods
-
Exploration of novel applications in materials science and catalysis
-
Creation of libraries of derivatives with enhanced properties for specific applications
-
Investigating potential synergistic effects with other bioactive compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume